molecular formula C9H10Cl3NO B6227433 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride CAS No. 2680535-90-2

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Cat. No. B6227433
CAS RN: 2680535-90-2
M. Wt: 254.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (DTBH) is a synthetic molecule that has been used in scientific research for many years. It is a synthetic analogue of the neurotransmitter dopamine, and its effects on the body have been studied extensively. DTBH has been used in studies ranging from its effects on the nervous system to its potential therapeutic applications.

Scientific Research Applications

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of dopamine on the nervous system, as well as its potential therapeutic applications. It has also been used to study the effects of dopamine on the cardiovascular system, as well as its potential use as an antidepressant or antianxiety drug.

Mechanism of Action

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride acts as a partial agonist of the D2 dopamine receptor. It binds to the receptor, causing a decrease in the activity of the receptor and a decrease in the release of dopamine from the presynaptic neuron. This decrease in dopamine release can result in a decrease in the symptoms of depression or anxiety.
Biochemical and Physiological Effects
7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the release of dopamine from the presynaptic neuron, as well as decrease the activity of the D2 dopamine receptor. It has also been found to increase the release of serotonin and norepinephrine from the presynaptic neuron, as well as increase the activity of the 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

The use of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in laboratory experiments has several advantages. It is a synthetic molecule, so it is easy to obtain and use in experiments. It is also relatively inexpensive and has a high degree of purity. However, it has some limitations as well. Its effects on the body are not as well-understood as those of natural neurotransmitters, so its use in experiments may not be as reliable.

Future Directions

The use of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in scientific research has great potential for the future. It could be used to study the effects of dopamine on the nervous system, as well as its potential therapeutic applications. It could also be used to study the effects of dopamine on the cardiovascular system, as well as its potential use as an antidepressant or antianxiety drug. Additionally, it could be used to study the effects of dopamine on the immune system, as well as its potential use as an immunomodulatory agent. Finally, it could be used to study the effects of dopamine on the gastrointestinal system, as well as its potential use as a gastrointestinal motility agent.

Synthesis Methods

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is synthesized by reacting 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine with hydrochloric acid. This reaction yields a white crystalline solid, which is then purified by recrystallization. The purity of the product is determined by thin-layer chromatography and HPLC analysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves the reaction of 2,3-dichlorophenol with ethyl chloroformate to form 2,3-dichlorophenyl chloroformate. This intermediate is then reacted with 2-aminobenzenethiol to form 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.", "Starting Materials": [ "2,3-dichlorophenol", "ethyl chloroformate", "2-aminobenzenethiol", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dichlorophenol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2,3-dichlorophenyl chloroformate.", "Step 2: 2,3-dichlorophenyl chloroformate is then reacted with 2-aminobenzenethiol in the presence of a base such as potassium carbonate to form 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine.", "Step 3: The final step involves the reaction of 7,9-dichloro-2,3-dihydro-1,4-benzoxazepine with hydrochloric acid to form the hydrochloride salt of 7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine." ] }

CAS RN

2680535-90-2

Product Name

7,9-dichloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Molecular Formula

C9H10Cl3NO

Molecular Weight

254.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.